N-(2-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride
Overview
Description
N-(2-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride is a chemical compound with a bromophenyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride typically involves a multi-step process. One common method includes the bromination of a phenyl group followed by the introduction of a glycinamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like sodium methoxide in a polar aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
N-(2-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the glycinamide moiety can modulate the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride
- N~1~-(2-fluorophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride
Uniqueness
N-(2-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chlorinated and fluorinated analogs, the bromine atom provides different steric and electronic effects, potentially leading to distinct biological and chemical behaviors.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-13(2)7-10(14)12-9-6-4-3-5-8(9)11;/h3-6H,7H2,1-2H3,(H,12,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVMKJPWGXJRLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC=C1Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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